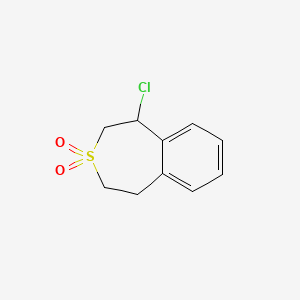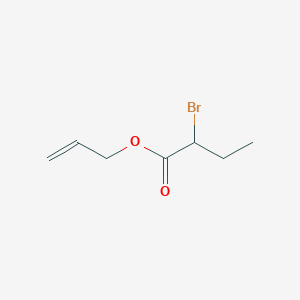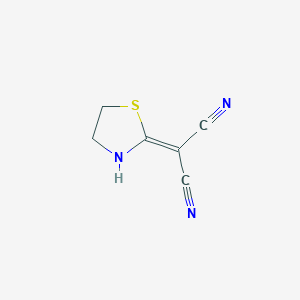
(1,3-Thiazolidin-2-ylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiazolidin-2-ylidene)malononitrile is a heterocyclic compound featuring a thiazolidine ring fused with a malononitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(thiazolidin-2-ylidene)malononitrile typically involves the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile with cysteamine. This reaction is carried out in the presence of sodium hydrosulfide (NaSH), which facilitates the formation of the thiazolidine ring . The reaction conditions are generally mild, often conducted at ambient temperature.
Industrial Production Methods: While specific industrial production methods for 2-(thiazolidin-2-ylidene)malononitrile are not extensively documented, the principles of green chemistry and nano-catalysis are often employed to enhance selectivity, yield, and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Thiazolidin-2-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield thiazolidine derivatives with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various thiazolidine derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
2-(Thiazolidin-2-ylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex heterocyclic compounds.
Medicine: Its derivatives are explored for their neuroprotective and antioxidant activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 2-(thiazolidin-2-ylidene)malononitrile involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to oxidative stress and inflammation, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Thiazolidine-2,4-dione: Known for its antidiabetic activity by stimulating the PPARγ receptor.
2-Ylidene-1,3-thiazolidines: These compounds share a similar thiazolidine ring structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: 2-(Thiazolidin-2-ylidene)malononitrile stands out due to its unique combination of a thiazolidine ring and a malononitrile moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a versatile compound in scientific research .
Propriétés
Numéro CAS |
5718-93-4 |
|---|---|
Formule moléculaire |
C6H5N3S |
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
2-(1,3-thiazolidin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C6H5N3S/c7-3-5(4-8)6-9-1-2-10-6/h9H,1-2H2 |
Clé InChI |
QYGZTRAYQSRASM-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=C(C#N)C#N)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


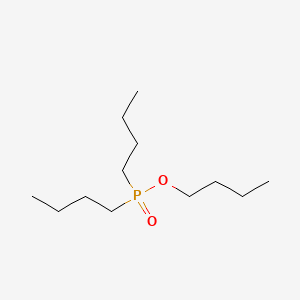
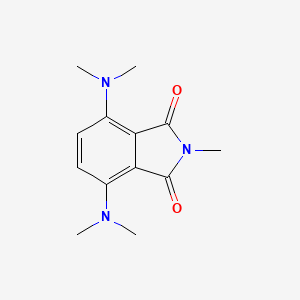

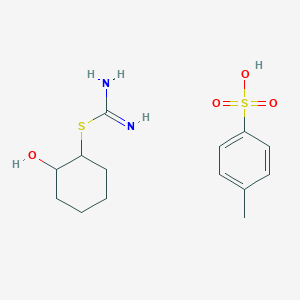
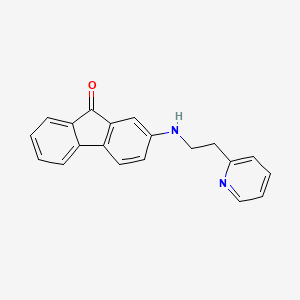

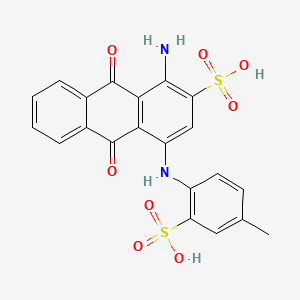
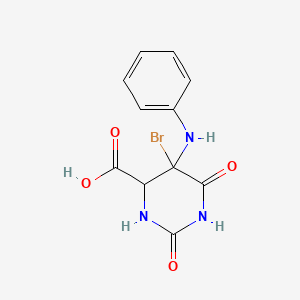


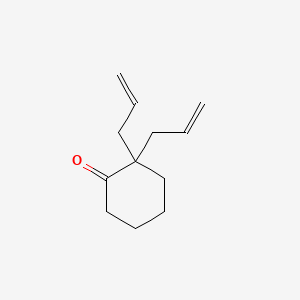
![N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B14734087.png)
